N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,3-diphenylpropanamide
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Overview
Description
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,3-diphenylpropanamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This compound consists of a furan ring, an isoxazole ring, and a diphenylpropanamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,3-diphenylpropanamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan and isoxazole intermediates, which are then coupled through a series of reactions involving reagents such as acyl chlorides, amines, and catalysts under controlled conditions. The final step often involves the formation of the amide bond through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens or nitrating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the isoxazole ring may produce isoxazolines.
Scientific Research Applications
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,3-diphenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide
- N-((5-(furan-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide
- N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide
Uniqueness
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3,3-diphenylpropanamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. Its diphenylpropanamide moiety, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c26-23(24-16-19-14-22(28-25-19)21-12-7-13-27-21)15-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14,20H,15-16H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIPKWGBUKKZRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=NOC(=C2)C3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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